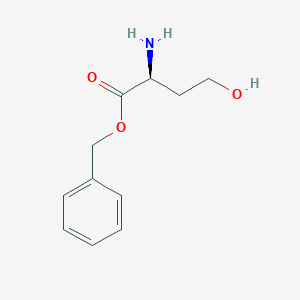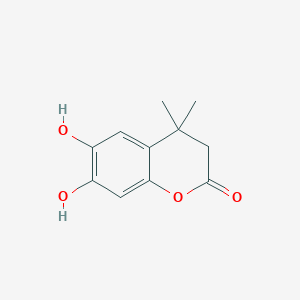
6,7-Dihydroxy-4,4-dimethylchroman-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dihydroxy-4,4-dimethylchroman-2-one is a compound belonging to the chromanone family. Chromanones are bicyclic compounds that consist of a benzene ring fused with a dihydropyran ring. This particular compound is characterized by the presence of two hydroxyl groups at the 6th and 7th positions and two methyl groups at the 4th position on the chromanone core. The compound is known for its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-4,4-dimethylchroman-2-one can be achieved through several synthetic routes. One common method involves the condensation of 2,4-dihydroxyacetophenone with isobutyraldehyde in the presence of a base, followed by cyclization to form the chromanone core. The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions as in the laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the compound. Industrial production may also involve the use of catalysts to improve reaction rates and selectivity.
化学反应分析
Types of Reactions
6,7-Dihydroxy-4,4-dimethylchroman-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 6,7-dihydroxy-4,4-dimethylquinone.
Reduction: Formation of 6,7-dihydroxy-4,4-dimethylchromanol.
Substitution: Formation of various substituted chromanones depending on the substituent used.
科学研究应用
6,7-Dihydroxy-4,4-dimethylchroman-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of dyes, fluorescent probes, and other materials.
作用机制
The mechanism of action of 6,7-Dihydroxy-4,4-dimethylchroman-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, which can modulate the activity of enzymes and other proteins. The compound’s ability to scavenge free radicals and inhibit oxidative stress is a key aspect of its biological activity.
相似化合物的比较
6,7-Dihydroxy-4,4-dimethylchroman-2-one can be compared with other similar compounds such as:
6,7-Dihydroxy-4-methylcoumarin: Similar structure but with a coumarin core instead of a chromanone core.
6,7-Dihydroxy-4,4-dimethylcoumarin: Similar structure but with a coumarin core and different substitution pattern.
6,7-Dihydroxy-4-methylchromanone: Similar structure but with a single methyl group at the 4th position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC 名称 |
6,7-dihydroxy-4,4-dimethyl-3H-chromen-2-one |
InChI |
InChI=1S/C11H12O4/c1-11(2)5-10(14)15-9-4-8(13)7(12)3-6(9)11/h3-4,12-13H,5H2,1-2H3 |
InChI 键 |
LPJRRURANDDMME-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)OC2=CC(=C(C=C21)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Ethyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11894406.png)



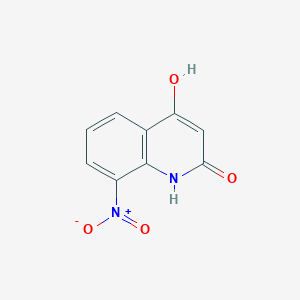


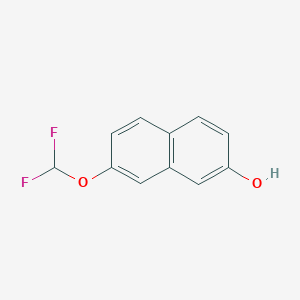
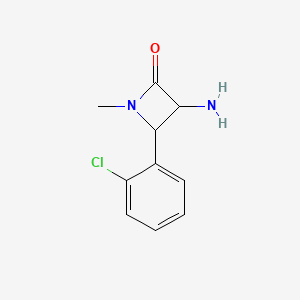
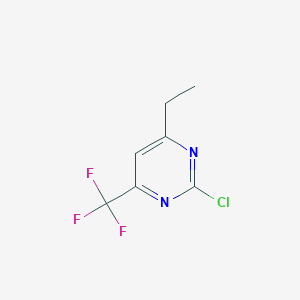
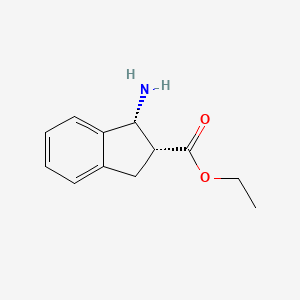
![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B11894468.png)
